![molecular formula C18H23NO2 B5775431 (2,4-dimethoxy-3-methylbenzyl)(3,5-dimethylphenyl)amine CAS No. 499997-34-1](/img/structure/B5775431.png)
(2,4-dimethoxy-3-methylbenzyl)(3,5-dimethylphenyl)amine
Overview
Description
(2,4-dimethoxy-3-methylbenzyl)(3,5-dimethylphenyl)amine, also known as DOM, is a psychoactive drug that belongs to the amphetamine class of compounds. It was first synthesized in the 1960s and gained popularity as a recreational drug in the 1970s. Despite its potential for abuse, DOM has also been studied for its scientific research applications.
Mechanism of Action
(2,4-dimethoxy-3-methylbenzyl)(3,5-dimethylphenyl)amine acts as a partial agonist at serotonin receptors, specifically the 5-HT2A receptor. This receptor is involved in the regulation of mood, cognition, and perception. Activation of this receptor by (2,4-dimethoxy-3-methylbenzyl)(3,5-dimethylphenyl)amine can lead to alterations in perception, mood, and thought processes.
Biochemical and Physiological Effects:
(2,4-dimethoxy-3-methylbenzyl)(3,5-dimethylphenyl)amine has been shown to increase levels of the neurotransmitter dopamine in the brain, which is involved in reward and motivation. It has also been shown to increase levels of the stress hormone cortisol. In addition, (2,4-dimethoxy-3-methylbenzyl)(3,5-dimethylphenyl)amine can cause changes in heart rate and blood pressure.
Advantages and Limitations for Lab Experiments
One advantage of using (2,4-dimethoxy-3-methylbenzyl)(3,5-dimethylphenyl)amine in lab experiments is its potency and selectivity for serotonin receptors. This allows researchers to study the effects of serotonin receptor activation in a more controlled manner. However, the potential for abuse and the lack of standardized dosing protocols are limitations to its use.
Future Directions
Future research on (2,4-dimethoxy-3-methylbenzyl)(3,5-dimethylphenyl)amine could focus on its potential therapeutic uses, such as in the treatment of depression or anxiety disorders. It could also be used as a tool to study the role of serotonin receptors in various neurological and psychiatric disorders. Additionally, the development of more selective and potent compounds that target specific serotonin receptors could lead to new treatments for these disorders.
Synthesis Methods
The synthesis of (2,4-dimethoxy-3-methylbenzyl)(3,5-dimethylphenyl)amine involves several steps, starting with the reaction of 3,5-dimethylphenylacetone with nitroethane to form the nitrostyrene intermediate. This intermediate is then reduced with sodium borohydride to form the amphetamine product. The final step involves the reaction of the amphetamine with 2,4-dimethoxybenzyl chloride to form the final product, (2,4-dimethoxy-3-methylbenzyl)(3,5-dimethylphenyl)amine.
Scientific Research Applications
(2,4-dimethoxy-3-methylbenzyl)(3,5-dimethylphenyl)amine has been studied for its potential use in neuroscience research. It has been shown to bind to and activate serotonin receptors, which are involved in regulating mood, appetite, and sleep. (2,4-dimethoxy-3-methylbenzyl)(3,5-dimethylphenyl)amine has also been used as a tool to study the structure and function of these receptors.
properties
IUPAC Name |
N-[(2,4-dimethoxy-3-methylphenyl)methyl]-3,5-dimethylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-12-8-13(2)10-16(9-12)19-11-15-6-7-17(20-4)14(3)18(15)21-5/h6-10,19H,11H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWFNXGCVWFALJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NCC2=C(C(=C(C=C2)OC)C)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901173704 | |
Record name | N-(3,5-Dimethylphenyl)-2,4-dimethoxy-3-methylbenzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901173704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-Dimethylphenyl)-2,4-dimethoxy-3-methylbenzenemethanamine | |
CAS RN |
499997-34-1 | |
Record name | N-(3,5-Dimethylphenyl)-2,4-dimethoxy-3-methylbenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=499997-34-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3,5-Dimethylphenyl)-2,4-dimethoxy-3-methylbenzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901173704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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